Carbaphethiol

Description

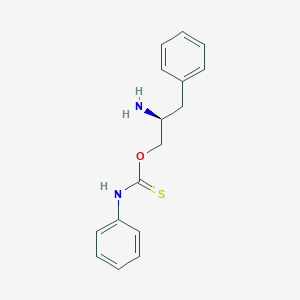

Structure

3D Structure

Properties

CAS No. |

118104-82-8 |

|---|---|

Molecular Formula |

C16H18N2OS |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

O-[(2S)-2-amino-3-phenylpropyl] N-phenylcarbamothioate |

InChI |

InChI=1S/C16H18N2OS/c17-14(11-13-7-3-1-4-8-13)12-19-16(20)18-15-9-5-2-6-10-15/h1-10,14H,11-12,17H2,(H,18,20)/t14-/m0/s1 |

InChI Key |

RNXJOHPVZIKWLE-AWEZNQCLSA-N |

SMILES |

C1=CC=C(C=C1)CC(COC(=S)NC2=CC=CC=C2)N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](COC(=S)NC2=CC=CC=C2)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(COC(=S)NC2=CC=CC=C2)N |

Other CAS No. |

118104-82-8 |

Synonyms |

1-amino-1-benzyl-2-mercaptoethane-S-phenylcarbamate carbaphethiol |

Origin of Product |

United States |

General Information on Sulfhydryl Compounds

Sulfhydryl compounds, also known as thiols, are organic compounds that contain a sulfhydryl group (-SH). researchgate.net This functional group is the sulfur analog of a hydroxyl group (-OH) found in alcohols. researchgate.net The presence of the sulfhydryl group imparts unique chemical properties to these molecules, including their characteristic odors, which can range from garlic-like to that of rotten eggs. researchgate.net

Thiols are involved in a variety of chemical reactions. The sulfur atom in the sulfhydryl group is a potent nucleophile and can participate in reactions such as thiol-disulfide exchange, oxidation, and alkylation. In biological systems, the sulfhydryl group of the amino acid cysteine plays a critical role in protein structure and function, including enzyme catalysis and the formation of disulfide bridges that stabilize protein structures.

General Information on Phenylcarbamate Derivatives

Phenylcarbamates are a class of organic compounds derived from carbamic acid (H₂NCOOH). Specifically, they are esters of carbamic acid where the hydrogen of the hydroxyl group is replaced by a phenyl group. The general structure of a phenylcarbamate consists of a phenyl ring attached to an oxygen atom, which is in turn bonded to a carbonyl group that is connected to a nitrogen atom.

Phenylcarbamate derivatives are utilized in various applications, including in the synthesis of pharmaceuticals and agrochemicals. The carbamate (B1207046) functional group can influence the molecule's biological activity and physicochemical properties, such as solubility and metabolic stability. Phenyl carbamate itself is a known chemical compound with the formula C₇H₇NO₂.

The Prodrug Concept

Inhibition of Zn-Containing Aminopeptidases

The inhibitory activity of this compound's active metabolite, phethiol, is characterized by its high potency and selectivity for aminopeptidase (B13392206) M, distinguishing it from other related enzymes. nih.gov

Potency and Selectivity Profile Towards Aminopeptidase M (EC 3.4.11.2) / Aminopeptidase N (CD13)

Phethiol was specifically designed to be a powerful and selective inhibitor of Zn-containing aminopeptidases. nih.gov Research has demonstrated that it inhibits purified aminopeptidase M (EC 3.4.11.2), also known as aminopeptidase N (APN) or CD13, with a high degree of potency. The inhibition constant (Ki) for phethiol against purified aminopeptidase M is 5 nM. nih.gov Aminopeptidase N is a membrane-bound, zinc-dependent metalloproteinase that plays a role in the final digestion of peptides and is involved in various cellular processes. nih.govebi.ac.ukwikipedia.org

Comparative Inhibition Against Other Metallo-Peptidases (e.g., Angiotensin-Converting Enzyme, Enkephalinase, Thermolysin, Dipeptidyl Aminopeptidases)

A key feature of phethiol is its high selectivity for aminopeptidase M. Studies comparing its inhibitory action against other metallo-peptidases have shown it to be significantly less effective against them. Specifically, phethiol is at least 1,000 times less potent against other major metallopeptidases, including angiotensin-converting enzyme (ACE, EC 3.4.15.1), enkephalinase (NEP, EC 3.4.24.11), thermolysin (EC 3.4.24.4), and dipeptidyl aminopeptidases. nih.gov This selectivity underscores its targeted mechanism of action. nih.gov

Table 1: Inhibitory Potency of Phethiol (Active Metabolite of this compound)

| Enzyme | EC Number | Inhibition Constant (Ki) / Relative Potency |

|---|---|---|

| Aminopeptidase M / N | 3.4.11.2 | 5 nM nih.gov |

| Angiotensin-Converting Enzyme (ACE) | 3.4.15.1 | At least 1000x less potent than against Aminopeptidase M nih.gov |

| Enkephalinase (NEP) | 3.4.24.11 | At least 1000x less potent than against Aminopeptidase M nih.gov |

| Thermolysin | 3.4.24.4 | At least 1000x less potent than against Aminopeptidase M nih.gov |

| Dipeptidyl Aminopeptidases | 3.4.14.- | At least 1000x less potent than against Aminopeptidase M nih.gov |

Molecular Interactions at the Enzyme Active Site

The inhibitory effect of phethiol is rooted in its specific molecular interactions within the active site of the target aminopeptidase. These interactions are primarily dictated by its chemical structure, which includes a critical sulfhydryl group and features that mimic the enzyme's natural substrates.

Role of the Sulfhydryl Moiety in Enzyme Active Site Interactions

Aminopeptidase M is a zinc-containing metalloenzyme, meaning it utilizes a zinc ion (Zn²⁺) within its active site for catalysis. nih.govwikipedia.org The sulfhydryl (-SH) group of phethiol plays a crucial role in the inhibition of this enzyme. nih.govnih.gov In many inhibitors of metalloenzymes, a thiol or other reactive sulfur group acts as a zinc-binding group. ebi.ac.ukresearchgate.net This moiety is capable of coordinating with the catalytic zinc ion in the enzyme's active site, forming a strong, reversible bond. guidetopharmacology.orgproteopedia.org This interaction effectively blocks the enzyme's catalytic machinery, preventing it from hydrolyzing its natural peptide substrates. The design of phethiol as a sulfhydryl compound was a deliberate strategy to achieve potent inhibition of these specific zinc-dependent enzymes. nih.gov

Exploration of Substrate Mimicry and Binding Modes

The specificity of an inhibitor is often determined by how well it mimics the enzyme's natural substrate, allowing it to fit precisely into the active site. labshare.cngenecards.org Phethiol's structure (1-amino-1-benzyl-2-mercaptoethane) allows it to act as a substrate mimic for aminopeptidase N, which preferentially cleaves neutral amino acids from the N-terminus of peptides. nih.govmedchemexpress.com

The binding process likely involves several non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. nih.govebi.ac.uk The inhibitor's amino group and benzyl (B1604629) group can occupy the substrate-binding pockets of the active site. This positioning orients the sulfhydryl group for optimal interaction with the catalytic zinc ion. nih.gov This "induced fit" model, where both the inhibitor and the enzyme may undergo slight conformational changes upon binding, results in a stable enzyme-inhibitor complex and prevents the catalytic reaction from proceeding. labshare.cn

Table 2: Compound and Protein Names with PubChem CIDs

| Compound/Protein Name | PubChem CID |

|---|---|

| This compound | 36976 |

| Phethiol | 6054 |

| Aminopeptidase M / Aminopeptidase N (Enzyme) | N/A (Protein) |

| Angiotensin-Converting Enzyme (ACE) | N/A (Protein) |

| Enkephalinase (Neprilysin) | N/A (Protein) |

| Thermolysin | N/A (Protein) |

| Dipeptidyl-peptidases | N/A (Protein) |

Structure Activity Relationship Sar Studies of Carbaphethiol and Its Analogs

Elucidation of Structural Determinants for Aminopeptidase (B13392206) Inhibitory Activity

Carbaphethiol is recognized as a parenterally active form of phethiol, indicating that its chemical structure is designed for effective systemic delivery, after which it is likely converted to its active form, phethiol. The inhibitory activity of this compound against aminopeptidases is intrinsically linked to the presence of a thiol (-SH) group within its molecular framework. This functional group is a key structural determinant, as it is known to interact with the zinc ion present in the active site of metallo-aminopeptidases.

The specific spatial arrangement of the thiol group in relation to other parts of the molecule is crucial for its inhibitory potency. While detailed crystallographic studies of this compound bound to aminopeptidases are not extensively reported in the public domain, the fundamental principles of metalloenzyme inhibition suggest that the thiol acts as a potent zinc-binding group, effectively blocking the catalytic activity of the enzyme. The broader chemical scaffold of this compound serves to correctly orient the thiol group within the enzyme's active site to achieve optimal binding and inhibition.

Impact of Chemical Modifications on Inhibitory Potency and Enzyme Selectivity

Information regarding the synthesis and evaluation of a wide range of this compound analogs is limited in publicly accessible scientific literature. However, based on general principles of SAR for aminopeptidase inhibitors, it can be inferred that modifications to the this compound structure would significantly impact its inhibitory potency and selectivity.

Alterations to the backbone of the molecule could influence its binding affinity to the enzyme's active site pockets, which accommodate the side chains of peptide substrates. Modifications that enhance the complementarity between the inhibitor and these pockets would be expected to increase potency. Furthermore, subtle changes in the stereochemistry of the molecule could lead to substantial differences in inhibitory activity, highlighting the importance of a precise three-dimensional structure for effective enzyme inhibition.

The selectivity of this compound for different types of aminopeptidases would also be highly dependent on its chemical structure. Different aminopeptidases possess variations in the size, shape, and chemical nature of their active sites. Therefore, chemical modifications to the this compound scaffold could be strategically employed to achieve selective inhibition of specific aminopeptidase subtypes, a desirable feature for targeted therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives

As of the current available data, there are no specific Quantitative Structure-Activity Relationship (QSAR) models that have been published for this compound and its derivatives. QSAR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

In a hypothetical QSAR study on this compound derivatives, a range of molecular descriptors would be calculated for each analog. These descriptors could include physicochemical properties such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume). Statistical methods, such as multiple linear regression or partial least squares, would then be employed to develop a model that correlates these descriptors with the observed aminopeptidase inhibitory activity (e.g., IC50 values).

Such a QSAR model, once validated, could be a powerful tool for predicting the inhibitory potency of novel, unsynthesized this compound derivatives. This would enable the prioritization of synthetic efforts towards compounds with the highest predicted activity, thereby accelerating the drug discovery process.

Applications of Computational Chemistry in SAR Elucidation

Molecular docking simulations could be employed to predict the binding mode of this compound and its analogs within the active site of various aminopeptidases. These simulations would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and the coordination of the thiol group with the active site zinc ion. By visualizing these interactions, researchers could understand the structural basis for the observed inhibitory activity.

In Vitro Pharmacological Investigations of Carbaphethiol

Modulation of Endogenous Neuropeptide Metabolism in Cellular and Tissue Models

Carbaphethiol's primary mechanism of action involves the inhibition of aminopeptidases, thereby preventing the degradation of neuropeptides and modulating their levels in biological systems.

Regulation of Tyr-Gly-Gly (YGG) Levels in Cellular Preparations

The tripeptide Tyr-Gly-Gly (YGG) is a metabolite formed from the breakdown of enkephalins by the enzyme enkephalinase. nih.govnih.gov The levels of YGG can serve as an indicator of enkephalin release and metabolism. nih.govnih.gov In vitro studies using spinal cord perfusates from rats have demonstrated that this compound, as an aminopeptidase (B13392206) inhibitor, can significantly influence YGG levels. nih.gov Treatment with this compound was found to markedly increase the levels of YGG. nih.govresearchgate.net This elevation is attributed to this compound's inhibition of aminopeptidases that would otherwise degrade YGG. nih.gov

Furthermore, in studies involving mouse striatal preparations, this compound, by inhibiting aminopeptidases, contributed to a rapid increase in the levels of YGG. nih.gov This highlights this compound's role in modulating the metabolic cascade of enkephalins by preventing the further breakdown of their initial metabolites.

Protection of Endogenous [Met5]Enkephalin Degradation in Brain Slice Models

[Met5]enkephalin is an endogenous opioid peptide that is rapidly degraded by peptidases, primarily aminopeptidases and enkephalinase. nih.gov In vitro studies using depolarized brain slices from rat globus pallidus have shown that this compound's prodrug, phethiol, can significantly protect endogenous [Met5]enkephalin from degradation. nih.gov Phethiol, a potent inhibitor of aminopeptidase M, offered partial protection to the [Met5]enkephalin released from these brain slices. nih.gov

This protective effect underscores the significant role of aminopeptidases in the inactivation of endogenous enkephalins. The research indicates that while enkephalinase is a key enzyme in this process, aminopeptidases also play a crucial part, which can be effectively targeted by inhibitors like this compound. nih.gov

Synergistic Effects with Co-Administered Peptidase Inhibitors (e.g., Enkephalinase Inhibitors)

The co-administration of this compound with enkephalinase inhibitors has been shown to produce synergistic effects in protecting enkephalins from degradation. nih.gov Enkephalinase inhibitors, such as acetorphan and thiorphan, block one of the primary degradation pathways for enkephalins. nih.govpatsnap.com However, their efficacy is enhanced when combined with an aminopeptidase inhibitor like this compound.

In studies with rat spinal cord perfusates, the combination of this compound and the enkephalinase inhibitor acetorphan completely prevented the increase in YGG levels that is typically triggered by noxious stimulation. nih.govresearchgate.net This combination also led to a significant increase in the levels of [Met5]enkephalin in the perfusates. nih.govresearchgate.net Similarly, in brain slice models, complete protection of endogenous [Met5]enkephalin was achieved when phethiol (the active form of this compound) was used in conjunction with an enkephalinase inhibitor. nih.gov This synergistic action highlights the comprehensive protection of enkephalins achieved by simultaneously blocking their two main metabolic pathways.

The following table summarizes the effects of this compound alone and in combination with an enkephalinase inhibitor on neuropeptide and metabolite levels in vitro.

| Treatment | [Met5]Enkephalin Levels | Tyr-Gly-Gly (YGG) Levels |

| Control | Baseline | Baseline |

| This compound | Partially Increased nih.gov | Markedly Increased nih.govnih.gov |

| Enkephalinase Inhibitor | Increased | Decreased/Prevented Rise nih.gov |

| This compound + Enkephalinase Inhibitor | Markedly Increased (Total Protection) researchgate.netnih.gov | Rise Prevented nih.govresearchgate.net |

Preclinical in Vivo Pharmacological Characterization of Carbaphethiol in Animal Models

Effects on Central Nervous System Neuropeptide Homeostasis

Carbaphethiol's primary mechanism involves the inhibition of aminopeptidases, enzymes responsible for the degradation of neuropeptides like enkephalins. This inhibition leads to a potentiation of endogenous opioid signaling.

Research has demonstrated that this compound administration directly impacts the levels of enkephalin metabolites in the brain. The tripeptide Tyr-Gly-Gly (YGG) is a characteristic extracellular metabolite of enkephalins, resulting from their hydrolysis. nih.govnih.gov Intravenous administration of this compound in mice was shown to cause a rapid and significant increase in the striatal levels of YGG. nih.gov This finding serves as a direct indicator of the in vivo enzymatic inhibition by this compound, as blocking the aminopeptidase-mediated degradation of enkephalins leads to an accumulation of their initial breakdown products.

In studies using halothane-anesthetized rats, treatment with this compound also markedly increased YGG levels in spinal cord perfusates, further confirming its activity within the central nervous system. nih.gov

Table 1: Effect of this compound on Tyr-Gly-Gly (YGG) Levels

| Animal Model | Brain/Tissue Region | Observed Effect on YGG Levels | Reference |

|---|---|---|---|

| Mouse | Striatum | Rapid Increase | nih.gov |

By inhibiting the enzymes that break down enkephalins, this compound effectively protects these endogenous opioid peptides, enhancing their availability and action. The active form of this compound, phethiol, has been shown to significantly, though partially, protect endogenous [Met5]enkephalin released from depolarized brain slices. nih.gov

In studies on spinal cord perfusates in rats, the administration of this compound in combination with an enkephalinase inhibitor resulted in increased levels of [Met5]enkephalin. nih.gov This demonstrates that by blocking one of the primary metabolic pathways for enkephalins, this compound contributes to elevating the concentration of these neuropeptides in the spinal cord, a key area for pain modulation. nih.gov

In Vivo Antinociceptive Activity in Animal Models

The potentiation of endogenous enkephalins by this compound translates into significant pain-relieving effects in various animal models of nociception.

A critical step in characterizing the antinociceptive effects of a compound suspected of acting via the opioid system is to determine if its effects can be blocked by an opioid receptor antagonist, such as naloxone (B1662785). Studies have confirmed that the potent antinociceptive activity exerted by this compound is indeed reversible by naloxone. nih.gov This naloxone reversibility provides strong evidence that the analgesic effects of this compound are mediated through the activation of opioid receptors, subsequent to the protection of endogenous enkephalins from degradation. nih.govnih.gov

This compound was designed as a parenterally active prodrug to deliver phethiol, a potent and selective inhibitor of aminopeptidases like aminopeptidase (B13392206) M. nih.gov These enzymes are crucial in the inactivation of enkephalins in the brain. nih.govacs.org By inhibiting these enzymes, this compound prevents the breakdown of naturally released enkephalins, which are endogenous peptides with powerful pain-suppressing properties. nih.govpharmaleads.com This elevation in the concentration and lifespan of enkephalins allows them to activate opioid receptors more robustly, leading to a significant analgesic effect. nih.gov Therefore, the contribution of aminopeptidase inhibition is central to the analgesic outcomes observed with this compound, establishing it as a pain-suppressing agent. nih.gov

Identification and Validation of Pharmacodynamic Biomarkers in Preclinical Studies

Pharmacodynamic (PD) biomarkers are essential tools in drug development, providing molecular indicators of a drug's effect on its target. cancer.govveedalifesciences.com For this compound, preclinical studies have inherently identified and utilized a key pharmacodynamic biomarker to validate its mechanism of action.

The level of the enkephalin metabolite, Tyr-Gly-Gly (YGG), serves as a robust pharmacodynamic biomarker for this compound's activity. nih.govnih.gov As demonstrated in preclinical models, the administration of this compound leads to a measurable and rapid increase in YGG levels in the striatum and spinal cord. nih.govnih.gov This elevation in YGG is a direct consequence of the inhibition of aminopeptidase activity on enkephalins. Therefore, monitoring YGG levels provides a sensitive index of target engagement and the biochemical effect of this compound in the central nervous system. nih.gov This biomarker can be used to confirm the link between the drug's mechanism (aminopeptidase inhibition) and its downstream physiological effects (enkephalin protection and analgesia), which is a critical aspect of preclinical validation. nih.govcrownbio.com

Table 2: Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 3034110 |

| Tyr-Gly-Gly | 123891 |

| [Met5]Enkephalin | 33494 |

| Naloxone | 5284596 |

| Phethiol | 134176 |

Advanced Methodological Approaches in Carbaphethiol Research

Analytical Techniques for Compound Detection and Metabolite Profiling

To understand the biological effects of Carbaphethiol, researchers rely on sensitive analytical methods to measure the concentrations of neuropeptides and their metabolites in biological samples. This compound is designed to prevent the degradation of endogenous enkephalins, and therefore, analytical techniques are employed to quantify the levels of these protected neuropeptides and their breakdown products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this compound research for the separation, identification, and quantification of relevant biomolecules. In studies involving this compound, HPLC is not typically used to measure the drug itself, but rather to monitor its biological impact by measuring the concentration of enkephalins and their metabolites.

One key application is the measurement of the tripeptide Tyr-Gly-Gly, a characteristic metabolite formed from the hydrolysis of enkephalins by the enzyme neprilysin (also known as enkephalinase). Since this compound inhibits aminopeptidases, another major pathway for enkephalin degradation, its administration leads to a shift in the metabolic pathway, potentially affecting Tyr-Gly-Gly levels. Studies have used HPLC to measure Tyr-Gly-Gly in spinal cord perfusates, demonstrating that its levels can serve as a sensitive index of enkephalin release and metabolism. For instance, treatment with this compound was shown to markedly increase the levels of Tyr-Gly-Gly detected by HPLC, reflecting the increased availability of enkephalins for degradation by other enzymes like neprilysin.

Methodologically, these applications often involve reversed-phase HPLC (RP-HPLC) coupled with sensitive detection methods. Electrochemical detection (ECD) is frequently employed because the tyrosine residue in enkephalins and their metabolites is electrochemically active and can be oxidized at a detector electrode, allowing for highly sensitive quantification. ebi.ac.ukuni-freiburg.de Fluorescence detection is another alternative, sometimes requiring post-column derivatization to make the analytes of interest fluorescent. uni.lu These HPLC-based methods allow for the simultaneous measurement of substrates and their metabolites from small sample volumes, providing a dynamic view of neuropeptide metabolism in response to aminopeptidase (B13392206) inhibition by this compound's active form, phethiol. ebi.ac.ukuni-freiburg.dewikipedia.org

Radioimmunoassay (RIA) is a highly specific and sensitive immunochemical technique used to quantify neuropeptide concentrations in biological fluids, such as plasma, cerebrospinal fluid (CSF), and brain tissue extracts. uni.lunih.gov In the context of this compound research, RIA is crucial for directly measuring the levels of endogenous opioid peptides like Methionine-enkephalin (Met-enkephalin), which this compound is designed to protect from enzymatic degradation.

The principle of RIA involves a competitive binding reaction. A known quantity of a radiolabeled neuropeptide (the "tracer," typically labeled with Iodine-125) competes with the unlabeled neuropeptide present in the biological sample for a limited number of binding sites on a highly specific antibody. After an incubation period, the antibody-bound peptide is separated from the free peptide, and the radioactivity of the bound fraction is measured. The concentration of the unlabeled neuropeptide in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve generated with known concentrations of the peptide. nih.govfishersci.ca

RIA methods have been developed with high specificity for Met-enkephalin, showing minimal cross-reactivity with other related peptides, which is critical for accurate quantification. uni.lufishersci.ca The combination of HPLC for separation and RIA for quantification provides a powerful tool for specifically determining the concentrations of various endorphins and related peptides, confirming the identity of the immunoreactive material being measured. wikipedia.org By using RIA, researchers can demonstrate that the administration of an aminopeptidase inhibitor like this compound leads to an increase in the concentration of endogenous enkephalins, providing direct evidence of its enzyme-inhibiting effect in vivo.

In Silico Methodologies for this compound Analysis

Computational, or in silico, methods are indispensable for modern drug discovery and biochemical research. For a compound like this compound, these techniques offer a way to visualize and understand its interactions with target enzymes at an atomic level, analyze the stability of these interactions, and predict the activity of new, related compounds. These approaches complement experimental data by providing a theoretical framework for observed biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an inhibitor) when bound to a second molecule (a receptor, such as an enzyme) to form a stable complex. mitoproteome.org For this compound, docking simulations would focus on its active metabolite, phethiol, and its target, a zinc-containing aminopeptidase like aminopeptidase M.

The process involves several steps:

Preparation of Structures: High-resolution 3D structures of the target enzyme (obtained from X-ray crystallography or homology modeling) and the inhibitor (generated from its 2D chemical structure) are prepared. This includes adding hydrogen atoms and assigning appropriate atomic charges.

Binding Site Definition: The active site of the enzyme is identified, typically centered around the catalytic zinc ion and key amino acid residues known to be involved in substrate binding and catalysis.

Docking Algorithm: A docking program samples a large number of possible conformations and orientations of the inhibitor within the defined active site.

Scoring and Analysis: The program uses a scoring function to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode.

In studies of similar thiol-based inhibitors targeting metallopeptidases, docking has shown that the thiol group of the inhibitor coordinates directly with the catalytic zinc ion in the active site. nih.govnih.gov The simulation would also predict other key interactions, such as hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues in the enzyme's binding pockets (e.g., S1 and S1' subsites), which are crucial for binding affinity and selectivity. nih.govnih.gov

Molecular dynamics (MD) simulations provide a powerful method for studying the physical movements of atoms and molecules over time. nih.govwikidata.org Following molecular docking, MD simulations can be used to refine the predicted enzyme-inhibitor complex and assess its stability and dynamics in a simulated physiological environment. uni.lu

An MD simulation of the phethiol-aminopeptidase complex would proceed as follows:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic a cellular environment.

Simulation Run: The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the movements of the atoms over a set period, typically nanoseconds to microseconds.

Trajectory Analysis: The resulting trajectory (a "movie" of atomic motions) is analyzed to evaluate the stability of the complex. Key metrics include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and inhibitor atoms from their initial docked positions. A stable RMSD value over time suggests a stable binding mode. uni.lunih.gov

Root Mean Square Fluctuation (RMSF): This identifies which parts of the protein are more flexible or rigid. High fluctuations in the binding site might indicate unstable interactions. uni.lunih.gov

These simulations can confirm whether the key interactions predicted by docking are maintained over time and can reveal conformational changes in the enzyme that occur upon inhibitor binding. nih.govnih.gov

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, plays a vital role in medicinal chemistry. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.

For this compound, a QSAR study could be developed using a dataset of related aminopeptidase inhibitors. The process involves:

Data Collection: A set of molecules with similar chemical scaffolds to phethiol is assembled, along with their experimentally measured inhibitory potencies (e.g., IC50 or Ki values).

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological, geometrical, or quantum-chemical properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Partial Least Squares (PLS), are used to build a mathematical model that links the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using both internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model-building process.

A validated QSAR model can then be used to predict the potency of new, unsynthesized analogs of this compound. The model can provide insights into which structural features are most important for activity, thereby guiding the rational design of more potent and selective inhibitors.

Compound and PubChem CID Information

Ex Vivo Tissue Analysis for Enzyme Activity and Neuropeptide Content

Ex vivo tissue analysis is a critical technique in neuropharmacological research, providing a bridge between in vitro experiments and in vivo studies. This methodology allows for the examination of drug effects on biological tissues in a controlled laboratory setting, preserving a degree of the tissue's natural cellular and architectural complexity. In the study of this compound, ex vivo approaches have been instrumental in elucidating its mechanism of action, particularly concerning its influence on enzyme activity and the subsequent impact on neuropeptide concentrations within neural tissue.

Research has focused on this compound as a prodrug, designed to be hydrolyzed into its active form, phethiol. nih.gov This active compound has been investigated for its ability to inhibit specific enzymes involved in the degradation of neuropeptides. nih.gov Ex vivo studies using brain tissue preparations, such as depolarized brain slices, have been central to understanding these interactions. nih.gov

Detailed Research Findings: Enzyme Inhibition

The primary enzymatic targets of this compound's active metabolite, phethiol, are zinc-containing aminopeptidases. nih.gov Ex vivo and in vitro assays have demonstrated that phethiol is a potent and highly selective inhibitor of Aminopeptidase M (EC 3.4.11.2). nih.gov Its inhibitory constant (Ki) against this enzyme was determined to be in the nanomolar range, indicating a high affinity. nih.gov In contrast, its potency against other metallopeptidases, such as angiotensin-converting enzyme (ACE) and enkephalinase (neprilysin), was found to be significantly lower, highlighting its selectivity. nih.gov

| Enzyme | Inhibitor | Inhibitory Activity (Ki) | Selectivity Comparison |

|---|---|---|---|

| Aminopeptidase M (EC 3.4.11.2) | Phethiol | 5 nM | High Potency |

| Angiotensin-Converting Enzyme (ACE; EC 3.4.15.1) | Phethiol | > 5000 nM | At least 1000 times less potent than against Aminopeptidase M. nih.gov |

| Enkephalinase (Neprilysin; EC 3.4.24.11) | Phethiol | > 5000 nM | At least 1000 times less potent than against Aminopeptidase M. nih.gov |

| Thermolysin (EC 3.4.24.4) | Phethiol | > 5000 nM | At least 1000 times less potent than against Aminopeptidase M. nih.gov |

Detailed Research Findings: Neuropeptide Content

The selective inhibition of aminopeptidases by this compound's active form directly affects the metabolic stability of certain neuropeptides. Ex vivo experiments using depolarized brain slices have shown that phethiol can protect endogenous neuropeptides, specifically (Met5)enkephalin, from degradation. nih.gov While phethiol alone offered partial protection, its combination with an enkephalinase inhibitor resulted in total protection of the released (Met5)enkephalin. nih.gov This demonstrates that aminopeptidases are significantly involved in the inactivation of this neuropeptide.

Further analysis of brain tissue from animal models revealed changes in the levels of neuropeptide metabolites. Following the administration of this compound, a rapid increase in the striatal level of Tyr-Gly-Gly was observed in mice. nih.gov Tyr-Gly-Gly is a characteristic extracellular metabolite of enkephalins, and its accumulation is a direct consequence of the inhibition of aminopeptidases that would typically cleave it. nih.gov

| Neuropeptide/Metabolite | Experimental Condition | Observed Effect in Brain Tissue | Reference |

|---|---|---|---|

| (Met5)enkephalin | Phethiol treatment of depolarized brain slices | Significant partial protection from degradation. nih.gov | nih.gov |

| Tyr-Gly-Gly | Post-Carbaphethiol administration in mice | Rapid and significant rise in striatal levels. nih.gov | nih.gov |

Broader Implications and Future Research Trajectories

Carbaphethiol as a Research Tool for Neuropeptide Degradation Studies

This compound has proven to be an invaluable tool for investigating the complex processes of neuropeptide degradation. nih.gov As a readily hydrolyzable S-phenylcarbamoyl derivative of phethiol, it provides a systemic means to inhibit cerebral aminopeptidases. nih.gov Phethiol itself is a potent and selective inhibitor of the zinc-containing aminopeptidase (B13392206) M (APM), with a high affinity (Ki of 5 nM), while showing significantly less potency against other metallopeptidases like enkephalinase. nih.gov This selectivity is crucial for dissecting the specific roles of different peptidases in neuropeptide inactivation.

One of the key applications of this compound in research is its ability to protect endogenous neuropeptides from degradation, thereby allowing for a more accurate measurement of their release and function. For instance, in studies involving brain slices, phethiol has been shown to significantly, though partially, protect the endogenous opioid [Met5]enkephalin from degradation following depolarization. nih.gov Complete protection is achieved when it is used in conjunction with an enkephalinase inhibitor, highlighting the involvement of multiple enzymatic pathways in enkephalin breakdown. nih.gov

Furthermore, intravenous administration of this compound in animal models leads to a rapid increase in the striatal levels of Tyr-Gly-Gly (TGG), a characteristic metabolite of enkephalins formed through the action of aminopeptidases. nih.govnih.gov This effect makes this compound a useful pharmacological agent to study the dynamics of enkephalin release and metabolism in vivo. By inhibiting the degradation of enkephalins, this compound helps to elucidate the physiological conditions under which these neuropeptides are released. For example, studies have shown that noxious stimuli, such as pinching the muzzle of a rat, lead to an increase in TGG levels in spinal cord perfusates, a response that is markedly enhanced and prolonged by this compound treatment. nih.gov This demonstrates this compound's utility in studying stimulus-evoked neuropeptide release. nih.gov The ability to manipulate and measure the byproducts of neuropeptide degradation provides researchers with a powerful method to explore the intricate signaling pathways governed by these molecules. nih.govbiorxiv.org

Contributions to the Understanding of Endogenous Opioid Peptidergic Systems

The endogenous opioid system, comprising peptides like enkephalins, endorphins, and dynorphins, plays a critical role in pain modulation, mood, and other physiological processes. meddiscoveries.orgresearchgate.netpitt.edu this compound has significantly contributed to our understanding of this system by clarifying the role of aminopeptidases in the inactivation of opioid peptides. nih.govresearchgate.net

The analgesic effects of endogenous opioids are often transient due to their rapid degradation by peptidases. This compound, by inhibiting aminopeptidase M, effectively prolongs the action of released enkephalins. nih.govacs.org Research has demonstrated that this compound, particularly when administered with an enkephalinase inhibitor like acetorphan, produces a potent and naloxone-reversible antinociceptive effect. nih.gov This finding underscores the importance of aminopeptidases in regulating the physiological activity of the endogenous opioid system.

Pathways for the Development of Novel Aminopeptidase Inhibitors

The development of this compound and its precursor, phethiol, has provided a valuable blueprint for the design of new and improved aminopeptidase inhibitors. nih.govnih.gov The design of phethiol as a potent and selective inhibitor of Zn-containing aminopeptidases was a significant step forward. nih.gov The subsequent creation of this compound as a parenterally active prodrug demonstrated a successful strategy for overcoming the delivery challenges associated with targeting cerebral enzymes. nih.gov

The chemical scaffold of these compounds, particularly the thiol group that interacts with the zinc atom in the active site of the enzyme, has inspired the development of other thiol-containing inhibitors. nih.govcapes.gov.br The success of this compound has spurred further research into structure-activity relationships for aminopeptidase inhibitors, aiming to enhance potency, selectivity, and pharmacokinetic properties. monash.edufrontiersin.orgnih.gov

The development of mixed inhibitors that target both aminopeptidases and enkephalinases also stems from the foundational work done with compounds like this compound. researchgate.net The realization that dual inhibition provides a more complete protection of endogenous enkephalins has led to the design of single molecules capable of inhibiting both enzymes, which could have significant therapeutic potential. researchgate.net The challenges in developing selective small molecule inhibitors for aminopeptidases are notable, as the active sites of zinc metallopeptidases can be similar. frontiersin.org However, the insights gained from studying compounds like this compound are helping to guide the design of more specific inhibitors. frontiersin.orgresearchgate.net

Role in Advancing Research on Pain Pathways and Neuromodulation Mechanisms

This compound's ability to produce antinociception by protecting endogenous opioids has made it a key tool in advancing our understanding of pain pathways and neuromodulation. nih.govresearchgate.net The pain experience is a complex interplay of ascending and descending neural pathways, with endogenous opioids acting as crucial modulators. frontiersin.orgnih.govmdpi.com

By potentiating the effects of endogenous enkephalins, this compound has helped to confirm the physiological relevance of the opioid system in pain control. nih.gov The naloxone-reversible nature of this compound's analgesic effects provides strong evidence that its mechanism of action is mediated through opioid receptors. nih.gov This has been instrumental in validating the strategy of enhancing endogenous opioid signaling as a potential therapeutic approach for pain management.

Research utilizing this compound has contributed to the understanding of how different types of pain are modulated. For example, its effects on nociceptive responses triggered by specific stimuli have helped to map the involvement of the enkephalinergic system in different pain modalities. nih.gov The compound's utility in preclinical models of pain allows for the investigation of the central mechanisms of analgesia, including the roles of specific brain regions and spinal cord pathways. nih.govnih.gov As the field of neuromodulation for chronic pain continues to evolve, tools like this compound remain essential for dissecting the underlying neurochemical mechanisms and identifying new therapeutic targets. frontiersin.orgnih.gov

Q & A

Q. What strategies are effective for conducting a literature review on this compound’s mechanism of action?

- Methodological Answer : Prioritize primary sources (peer-reviewed journals via PubMed/Google Scholar) using keywords like "this compound pharmacokinetics" or "target binding affinity." Cross-reference citations in review articles and validate findings against experimental data. Exclude non-peer-reviewed sources (e.g., preprints) unless corroborated .

Cambridge Law 剑桥大学 法学院-研讨会-【法律检索及技巧与资源】-Legal research skills and resources1:28:41

Q. How can researchers ensure reproducibility of this compound’s reported bioactivity data?

- Methodological Answer : Replicate experiments using identical cell lines, assay conditions (e.g., incubation time, temperature), and compound concentrations. Share raw datasets (e.g., absorbance readings, microscopy images) in repositories like Zenodo. Validate statistical models (e.g., linear regression) and disclose software versions (e.g., GraphPad Prism 9.0) .

Advanced Research Questions

Q. How can contradictions in this compound’s reported IC₅₀ values across studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis to identify variability sources (e.g., assay type, cell viability endpoints). Perform sensitivity analyses by adjusting parameters (e.g., incubation duration, serum concentration). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Address confounding factors (e.g., batch-to-batch compound variability) via blinded retesting .

Q. What experimental designs are optimal for elucidating this compound’s multi-target interactions in complex biological systems?

- Methodological Answer : Use proteomic profiling (e.g., affinity pull-down/MS) to identify off-target binding partners. Combine with gene knockout/knockdown models (CRISPR/Cas9) to validate target specificity. Employ isothermal titration calorimetry (ITC) for thermodynamic profiling of interactions. Integrate data with pathway analysis tools (e.g., STRING DB) to map signaling networks .

Q. How should metabolic stability studies of this compound be structured to predict in vivo efficacy?

- Methodological Answer : Use liver microsomes (human/rodent) for phase I metabolism profiling and LC-MS/MS to quantify metabolites. Include CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Calculate half-life (t½) and intrinsic clearance (Clᵢₙₜ) using standardized equations. Correlate with in vivo PK studies for validation .

Q. What methodologies address conflicting data on this compound’s synergistic effects with adjuvant therapies?

- Methodological Answer : Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy/antagonism. Use fixed-ratio designs (e.g., 1:1, 1:2 molar ratios) and monitor cytotoxicity via real-time impedance (e.g., xCELLigence). Validate with animal models (e.g., xenografts) and multi-omics integration (transcriptomics/proteomics) .

Q. How can researchers validate this compound’s analytical methods to meet regulatory standards?

- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Test linearity (R² ≥ 0.99), accuracy (spiked recovery 95–105%), and precision (RSD < 2% intraday/interday). Include robustness testing (e.g., column temperature ±5°C, mobile phase pH ±0.2). Document system suitability criteria (e.g., tailing factor < 2) and submit to peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.